1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, also known as 1-(3-ethyl-4-hydroxymethyl)acetophenone, is an organic compound with significant relevance in the fields of chemistry and pharmaceuticals. This compound contains both aromatic and aliphatic structures, contributing to its unique properties and potential applications. It is classified as an intermediate in organic synthesis and has been utilized in various laboratory research settings.
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone falls under the category of ketones due to the presence of a carbonyl group () adjacent to an aromatic ring. Its structural attributes allow it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
The synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone can be achieved through several methods, primarily involving Friedel-Crafts acylation. The typical synthetic route includes:
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone exhibits a distinct molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Boiling Point | Predicted at 331.9 °C |
| Density | Approximately 1.063 g/cm³ |
| pKa | 14.26 |
The compound can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its properties or to synthesize more complex molecules for research purposes.
The mechanism of action for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone primarily involves its interactions at the molecular level during chemical reactions. For instance:
These processes are critical for understanding how this compound can be utilized in various synthetic pathways.
1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone serves several scientific applications, including:
This compound's versatility makes it an essential component in both academic research and industrial applications, highlighting its significance in modern chemistry.
Systematic and Alternative Names:The primary IUPAC name defines the benzene ring substituted at position 1 by an ethanone group and at position 4 by a hydroxymethyl group, with an ethyl group at position 3. This unambiguous naming clarifies its structural features and distinguishes it from regioisomers. The compound is alternatively identified as a Siponimod intermediate in pharmacological contexts, reflecting its primary industrial application [2].
Molecular Descriptors:
CC(C1=CC=C(CO)C(CC)=C1)=O UAOSVSMWAUFYMM-UHFFFAOYSA-N [4] [7] Structural Properties:The molecule comprises a para-substituted benzene ring with orthogonal functional groups:
Table 1: Standardized Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethan-1-one |
| CAS Registry No. | 1378888-43-7 |
| MDL Number | MFCD18910891 |
| EINECS | Not assigned |
| Common Synonyms | Siponimod intermediate; 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5